
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide” is likely an organic compound containing a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . They are used in a wide range of applications, including as building blocks in organic synthesis .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups, including a benzamide group, a hydroxy group, a methylthio group, and halogen atoms (chlorine and fluorine). These groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including nucleophilic substitution and oxidation . The presence of the halogen atoms also suggests that this compound could participate in halogenation and dehalogenation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the halogen atoms could influence its reactivity .Scientific Research Applications
Synthesis and Spectroscopic Properties
- Antipathogenic Activity of Thiourea Derivatives : A study on acylthioureas, closely related to the queried compound, demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results highlight the potential of such derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biological Activity
- Antimicrobial Properties of Fluorobenzamides : The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom significantly enhances antimicrobial efficacy, underscoring the importance of halogen atoms in bioactive compounds (Desai, Rajpara, & Joshi, 2013).
Chemical Structure and Reactivity
- Crystal Structure and Herbicidal Activity : Research on a compound with a similar halogenated and sulfonamide structure demonstrated both its novel crystal structure and preliminary herbicidal activity. This underscores the utility of such compounds in agricultural applications, potentially offering new avenues for weed management (Li, Wang, Li, & Song, 2008).
Mechanism of Action
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c1-22-11-7-5-10(6-8-11)14(20)9-19-16(21)15-12(17)3-2-4-13(15)18/h2-8,14,20H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNROWDYBCYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
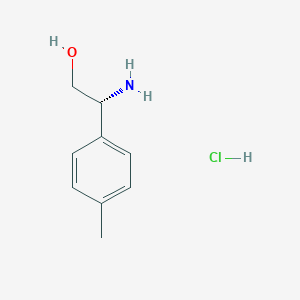
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)
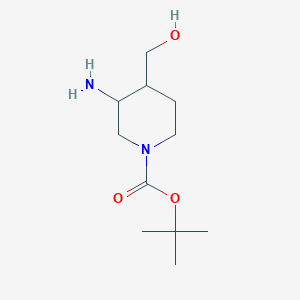

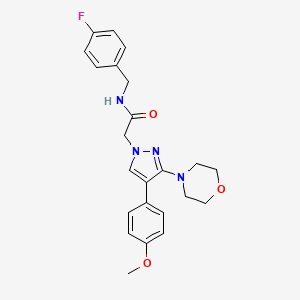
![3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2846340.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)
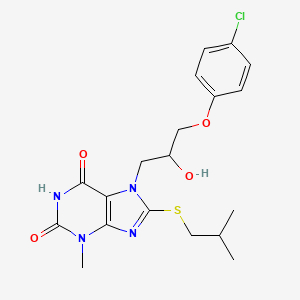
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2846348.png)
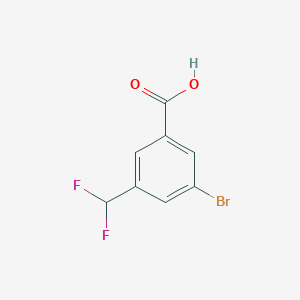
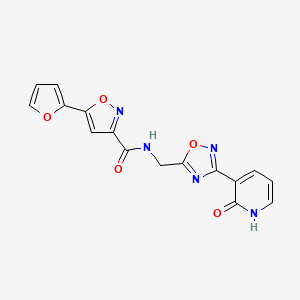
![2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2846352.png)